molecular formula C₈H₄D₈N₂ B1162445 4,5-Dimethyl-o-phenylenediamine-d8

4,5-Dimethyl-o-phenylenediamine-d8

Cat. No.: B1162445
M. Wt: 144.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-o-phenylenediamine-d8 is a deuterated isotopologue of 4,5-Dimethyl-o-phenylenediamine, where eight hydrogen atoms are replaced with the stable isotope deuterium. This isotopic labeling makes it an indispensable tool in modern chemical and biochemical research, particularly as an internal standard for quantitative mass spectrometry. Its use allows for highly accurate and sensitive quantification of the non-deuterated analyte in complex biological matrices, thereby minimizing analytical variability and improving data reliability in pharmacokinetic and metabolic studies. The parent compound, 4,5-Dimethyl-o-phenylenediamine, is a derivative of o-phenylenediamine, a class of compounds known for their role as key precursors in the synthesis of nitrogen-containing heterocycles. For instance, o-phenylenediamine readily condenses with carbonyl groups to form valuable structures like benzimidazoles, which are core scaffolds in various pharmaceuticals and agrochemicals . Research into the biological role of related compounds has identified 4,5-Dimethyl-1,2-phenylenediamine as a substrate for the bacterial enzyme nicotinate-nucleotide--dimethylbenzimidazole phosphoribosyltransferase (CobT) in Salmonella typhimurium . This enzyme is involved in the biosynthesis of cobamides, suggesting that deuterated versions like this compound could be critically used to elucidate and track similar biosynthetic pathways using isotopic tracing techniques. This compound is presented as a high-purity material for research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C₈H₄D₈N₂

Molecular Weight

144.24

Synonyms

1,2-Diamino-4,5-dimethylbenzene-d8;  1,2-Dimethyl-4,5-diaminobenzene-d8;  2,3-Diamino-5,6-dimethylbenzene-d8;  2-Amino-4,5-dimethylaniline-d8;  4,5-Diamino-1,2-dimethylbenzene-d8;  4,5-Diamino-o-xylene-d8;  4,5-Dimethyl-1,2-benzenediamine-d8;  4,5-Dimethyl-

Origin of Product

United States

Advanced Synthetic Methodologies for 4,5 Dimethyl O Phenylenediamine D8 and Its Deuterated Derivatives

Strategies for Deuterium (B1214612) Incorporation via Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H/D) exchange reactions represent a direct and atom-economical approach to introduce deuterium into organic molecules. researchgate.net This strategy involves the replacement of hydrogen atoms with deuterium atoms from a deuterium source, a process that can be facilitated by catalysts or specific solvent conditions. wikipedia.org

Catalyst-mediated H/D exchange is a powerful technique for deuterating aromatic compounds, including arylamines. These protocols often employ transition metals or acid catalysts to facilitate the exchange process.

One effective method involves the use of deuterated trifluoroacetic acid (CF3COOD) without the need for a metal co-catalyst. nih.gov This approach has been shown to be highly effective for the rapid and efficient H/D exchange of a wide variety of aromatic amines and amides. nih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring is deuterated at the most electron-rich positions. nih.gov

Transition metal catalysts are also widely used. Heterogeneous catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C) have demonstrated efficacy in catalyzing H/D exchange in arylamines using D2O as the deuterium source. researchgate.net These reactions can often be performed under mild conditions. researchgate.net Furthermore, various palladium complexes have been developed that show high catalytic activity for H/D exchange reactions on aromatic rings. researchgate.net For instance, a practical silver-catalyzed regioselective deuteration of arenes using D2O has also been developed. researchgate.net

Catalyst SystemSubstrate TypeDeuterium SourceKey FindingsReference
CF3COOD (metal-free)Aromatic amines and amidesCF3COODRapid and efficient H/D exchange at electron-rich positions; proceeds via electrophilic aromatic substitution. nih.gov
Pt/C or Pd/CPrimary and secondary arylaminesD2OEffective for deuteration under mild conditions. researchgate.net
Palladacyclopropa- nih.govfullerene complexesBenzoic acid derivativesNot specifiedDemonstrated higher efficiency in H/D exchange compared to conventional 10% Pd/C. researchgate.net
B(C6F5)3 (metal-free)Electron-rich (hetero)aromaticsD2OCatalytic deuteration of various electron-rich aromatic compounds. researchgate.net

The choice of solvent plays a critical role in deuteration reactions, often acting as the deuterium source itself. Deuterated protic solvents, in the presence of an acid catalyst, are commonly employed for this purpose.

A practical and facile method for deuterating indole (B1671886) derivatives, which are structurally related to phenylenediamines, involves treatment with deuterated sulfuric acid (D2SO4) in deuterated methanol (B129727) (CD3OD). rsc.org This system effectively deuterates various substituted indoles with high levels of deuterium incorporation at temperatures ranging from 60–90 °C. rsc.org For less reactive substrates, harsher conditions, such as using deuterated acetic acid (CD3CO2D) at 150 °C, might be necessary. rsc.org The principle of using a deuterated acid in a deuterated alcohol solvent is applicable to substituted phenylenediamines, where the electron-rich nature of the aromatic ring facilitates electrophilic substitution by deuterium. The solvent choice can also influence reaction efficiency in related polymerization reactions of substituted phenylenediamines, indicating its importance in controlling reactivity. nih.gov

Solvent SystemCatalystSubstrate TypeConditionsReference
CD3OD20 wt % D2SO43-Substituted indoles60–90 °C rsc.org
D2ODeuterated mineral acid (e.g., DCl)Aromatic aminesElevated temperature nih.gov
CD3CO2DNone (autocatalytic)3-Unsubstituted indoles150 °C rsc.org

Synthesis of Deuterated Analogs through Selective Precursor Modification

An alternative to direct H/D exchange is a multi-step synthesis that utilizes simple, commercially available deuterated starting materials. rsc.orgchemrxiv.org This approach allows for the precise and selective placement of deuterium atoms within the target molecule. For 4,5-Dimethyl-o-phenylenediamine-d8, a plausible strategy involves the synthesis of a deuterated precursor which is then converted to the final product.

A modular synthetic route to 4,5-disubstituted o-phenylenediamines starts from 4,5-o-dinitrobenzene precursors. orgsyn.org Applying this logic to the deuterated analog, the synthesis would begin with a fully deuterated o-xylene (B151617) (1,2-dimethylbenzene-d10). This precursor would then undergo nitration, followed by reduction of the nitro groups to yield the desired deuterated phenylenediamine.

The proposed synthetic pathway is as follows:

Nitration: Deuterated o-xylene (o-xylene-d10) is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the aromatic ring, yielding 4,5-dinitro-1,2-dimethylbenzene-d6.

Reduction: The resulting dinitro compound is then reduced to the corresponding diamine. This reduction can be efficiently achieved through various methods, including catalytic hydrogenation using catalysts like Pd/C or Pt/C, or chemical reduction with reagents such as zinc dust in an acidic or alkaline medium. orgsyn.orgmdpi.com This final step yields this compound, with deuterium atoms on both the aromatic ring and the methyl groups.

StepPrecursorReactionProductReference
1o-Xylene-d10Dinitration (e.g., HNO3/H2SO4)4,5-Dinitro-1,2-dimethylbenzene-d6 orgsyn.org
24,5-Dinitro-1,2-dimethylbenzene-d6Reduction of nitro groups (e.g., H2, Pd/C or Zn/acid)This compound orgsyn.orgmdpi.com

Green Chemistry Approaches in Deuterated Phenylenediamine Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical and chemical synthesis to reduce environmental impact and improve sustainability. rsc.org These principles are highly relevant to the synthesis of deuterated compounds, including this compound.

A key aspect of green chemistry is the use of environmentally benign solvents. Water is considered the ideal green solvent, and its use in reactions involving o-phenylenediamine (B120857) has been demonstrated. nih.govtandfonline.com For example, the one-pot synthesis of benzimidazole (B57391) derivatives from o-phenylenediamine and aldehydes can be achieved with excellent efficiency and selectivity in water. nih.gov This suggests that the final steps in the synthesis of deuterated phenylenediamines, or the H/D exchange reactions themselves, could potentially be adapted to aqueous media.

The use of recyclable catalysts is another cornerstone of green chemistry. Water-tolerant Lewis acids, such as aluminum triflate (Al(OTf)3), have been used as co-catalysts in the polymerization of phenylenediamine derivatives. tandfonline.com These catalysts are often more affordable and can be recycled, making them economically and environmentally attractive. tandfonline.com

Other green approaches include the development of solvent-free reaction conditions and the use of biocatalysis. rsc.org Solvent-free, mechanochemical grinding methods have been developed for the synthesis of N-substituted amines, offering a route that minimizes waste. rsc.org While challenges remain, biocatalysis, using enzymes to perform chemical transformations, represents a promising technology for greener production processes by reducing pollution and lowering costs. rsc.org

Elucidation of Molecular Structure and Dynamics Through Deuteration Enhanced Spectroscopic Techniques

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Specific Analysis

Vibrational spectroscopy measures the energy of molecular vibrations, which are dependent on the mass of the constituent atoms and the strength of the bonds connecting them. The increased mass of deuterium (B1214612) compared to hydrogen leads to predictable shifts in vibrational frequencies, a phenomenon that can be exploited for detailed structural analysis.

The amino (-NH₂) groups of o-phenylenediamines are known to participate in intramolecular hydrogen bonding. In 4,5-Dimethyl-o-phenylenediamine, one N-H bond of an amino group can act as a hydrogen bond donor to the nitrogen atom of the adjacent amino group. Deuteration of these amino groups to form -ND₂ provides a sensitive probe for studying this interaction.

The replacement of hydrogen with deuterium in the amino groups leads to significant changes in the infrared (IR) spectrum. ispc-conference.org The N-H stretching vibrations, typically observed as sharp peaks in the 3400 cm⁻¹ region for crystalline diamines, are replaced by N-D stretching vibrations at considerably lower frequencies due to the heavier mass of deuterium. researchgate.net This shift can be approximated by the square root of the ratio of the reduced masses of the N-H and N-D bonds, which is roughly 1/√2.

Furthermore, the characteristics of these N-D stretching bands—their frequency, width, and intensity—can provide detailed information about the strength and nature of intramolecular hydrogen bonding. Changes in the hydrogen-bonding environment upon deuteration can be monitored, as the geometry and vibrational coupling within the molecule are subtly affected. The analysis of the -ND₂ deformation vibration, which appears around 1200 cm⁻¹, offers another avenue for this investigation. ispc-conference.org The precise position of this band is also sensitive to the molecular environment and hydrogen bonding interactions.

Isotopic substitution with deuterium is a cornerstone for the assignment of vibrational modes in complex molecules. By comparing the vibrational spectra of 4,5-Dimethyl-o-phenylenediamine and its d8-isotopologue, specific vibrational modes can be confidently assigned. Vibrations involving the motion of the amino group hydrogens will exhibit the largest isotopic shifts.

A theoretical and experimental study on the non-deuterated 4,5-dimethyl-o-phenylenediamine (DMPDA) provides a baseline for understanding these shifts. nih.gov The fundamental vibrations were assigned based on calculations and experimental FT-IR and FT-Raman spectra. nih.gov Upon deuteration, the N-H stretching, scissoring, twisting, wagging, and rocking modes are all expected to shift to lower wavenumbers. For instance, the N-H stretching modes observed in the parent compound would be replaced by N-D stretching modes in the deuterated version. ispc-conference.org Similarly, the aromatic C-H stretching and bending vibrations would be replaced by C-D modes, also at lower frequencies. The vibrations of the dimethyl groups and the core carbon skeleton would be less affected, exhibiting only minor shifts.

This selective shifting simplifies complex regions of the spectrum and allows for a more detailed and accurate assignment of the entire vibrational spectrum. The magnitude of the isotopic shift (νH/νD) for a given mode provides quantitative information about the degree to which hydrogen/deuterium atoms participate in that specific molecular motion.

Table 1: Comparison of Selected Vibrational Modes for 4,5-Dimethyl-o-phenylenediamine (H-DMPDA) and Predicted Modes for its Deuterated Analogue (D-DMPDA) This table is illustrative, based on typical isotopic shifts observed for similar functional groups. Actual experimental values may vary.

Vibrational ModeH-DMPDA Wavenumber (cm⁻¹) nih.govPredicted D-DMPDA Wavenumber (cm⁻¹)Isotopic Shift Ratio (νH/νD)
N-H Asymmetric Stretch~3400~2500~1.36
N-H Symmetric Stretch~3300~2400~1.37
-NH₂ Scissoring~1620~1200 ispc-conference.org~1.35
Aromatic C-H Stretch~3050~2270~1.34
C-NH₂ Stretch~1260 researchgate.net~1240~1.02
Ring Breathing ModeVariesVaries~1.0

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems

NMR spectroscopy is a premier technique for molecular structure elucidation. slideshare.net The introduction of deuterium offers unique advantages, either by simplifying spectra or by acting as a direct probe.

The most common application of deuteration in ¹H NMR is the simplification of spectra. In 4,5-Dimethyl-o-phenylenediamine-d8, all proton signals are replaced by deuterium signals. Since deuterium is not detected in standard ¹H NMR spectroscopy, the spectrum would be silent, which is useful for preparing high-purity deuterated solvents for use in other NMR experiments. youtube.comucla.edu

More subtly, deuterium can be used to identify signals from labile protons, such as those in amino groups. youtube.com If a sample of non-deuterated 4,5-Dimethyl-o-phenylenediamine is dissolved in a deuterated solvent containing a trace of D₂O, the labile amine protons will exchange with deuterium from the solvent. youtube.com This exchange leads to the disappearance of the -NH₂ proton signals from the ¹H NMR spectrum, confirming their assignment. youtube.com

Furthermore, the presence of deuterium induces small changes, known as isotope shifts, in the chemical shifts of nearby ¹³C nuclei. nih.govsrce.hr These secondary deuterium isotope effects on ¹³C chemical shifts can be measured and provide valuable structural information. srce.hr The magnitude of a two-bond isotope effect (²ΔC(D)) is sensitive to bond angles and hybridization, while longer-range effects can provide insights into molecular conformation and through-space interactions, such as intramolecular hydrogen bonding. nih.gov

Table 2: Common Deuterated Solvents and Their Residual Proton Signals in ¹H NMR This table illustrates the role of deuterated compounds in NMR, a primary use for substances like this compound if used as a solvent or reference.

SolventFormulaResidual Proton Signal (ppm) washington.eduMultiplicity washington.edu
Chloroform-dCDCl₃7.26singlet
Dimethyl Sulfoxide-d₆(CD₃)₂SO2.50quintet
Acetone-d₆(CD₃)₂CO2.05quintet
Deuterium OxideD₂O4.80singlet
Benzene-d₆C₆D₆7.16singlet

Mechanistic Insights from NMR of Deuterated Intermediates

Deuterium labeling is a classic strategy for elucidating reaction mechanisms. By using this compound as a starting material or by studying its formation as an intermediate, mechanistic pathways can be clarified. For example, in acid-catalyzed H-D exchange reactions on aromatic amines, the rate and selectivity of deuterium incorporation can be monitored by NMR. nih.gov

Such studies can reveal the electronic effects of the substituents on the aromatic ring. The reaction would likely proceed through an electrophilic aromatic substitution mechanism, and the positions of deuterium incorporation would reflect the most electron-rich sites on the ring. nih.gov By analyzing the ¹H, ²H, and ¹³C NMR spectra of the reaction mixture over time, it is possible to identify intermediates, determine kinetic isotope effects, and map the flow of isotopes through the reaction pathway. nih.govrsc.org This provides powerful evidence for or against proposed mechanisms, offering a level of detail that is often inaccessible through other methods.

Mechanistic Insights into Chemical Reactions Using this compound

A detailed exploration of how the deuterated probe, this compound, is utilized in advanced mechanistic studies to unravel the complexities of organic reactions.

The isotopic labeling of molecules with deuterium, the heavy isotope of hydrogen, serves as a powerful and elegant technique in the field of physical organic chemistry. The deuterated compound this compound, where hydrogen atoms on the aromatic ring and amine groups are replaced by deuterium, provides a sophisticated probe for investigating the detailed mechanisms of chemical reactions. The substantial mass difference between protium (B1232500) (¹H) and deuterium (²H) gives rise to the kinetic isotope effect (KIE), a phenomenon that allows chemists to deduce critical information about reaction pathways, transition states, and rate-determining steps.

Mechanistic Investigations Utilizing 4,5 Dimethyl O Phenylenediamine D8 As a Deuterated Probe

The core utility of 4,5-Dimethyl-o-phenylenediamine-d8 in mechanistic chemistry stems from the differential behavior of carbon-deuterium (C-D) and nitrogen-deuterium (N-D) bonds compared to their lighter C-H and N-H counterparts. The greater mass of deuterium (B1214612) results in a lower zero-point vibrational energy for bonds involving deuterium. Consequently, more energy is required to break a C-D or N-D bond than a C-H or N-H bond. This energy difference manifests as a slower reaction rate when a bond to deuterium is cleaved in the rate-determining step of a reaction.

The measurement of reaction rates for both a deuterated and a non-deuterated reactant is the foundation of kinetic isotope effect studies. The ratio of these rates (kH/kD) provides a quantitative measure that is highly informative for mechanistic elucidation.

A primary kinetic isotope effect, typically characterized by a kH/kD value significantly greater than 1, is strong evidence that the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. For reactions involving this compound, this could apply to processes such as electrophilic aromatic substitution, oxidative coupling, or condensation reactions where C-D or N-D bonds are cleaved.

The magnitude of the KIE can also offer insights into the geometry of the transition state. A maximal KIE is often observed for a symmetrical transition state where the deuterium atom is equally shared between the donor and acceptor atoms. Conversely, an asymmetric transition state, where the deuterium is either largely transferred or barely transferred, results in a smaller KIE. By comparing experimentally observed KIE values with theoretical predictions, researchers can construct a detailed picture of the transition state structure.

Kinetic isotope effects are instrumental in distinguishing between competing reaction pathways. If one proposed mechanism involves the cleavage of a C-D or N-D bond in its slow step while another does not, the experimental determination of the KIE can provide decisive evidence in favor of one pathway over the other. The absence of a significant KIE (kH/kD ≈ 1) can be just as informative, effectively ruling out mechanisms where the labeled bond is broken in the rate-limiting step.

For example, in a multi-step reaction, a KIE can help identify which specific step is the bottleneck. If an initial association of reactants is fast and reversible, but a subsequent proton (deuteron) transfer is slow and rate-limiting, a significant KIE will be observed. This helps in building a complete energy profile of the reaction and understanding the roles of any intermediates formed.

Beyond influencing reaction rates, the deuterium atoms in this compound act as stable isotopic labels. Their journey from reactant to product can be meticulously tracked using modern analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In complex reactions that may involve molecular rearrangements, tracking the precise location of deuterium atoms in the final products is invaluable. By analyzing the ¹H NMR and ²H NMR spectra of the products, or by examining the fragmentation patterns in a mass spectrum, chemists can determine which atoms have moved and which bonds have been formed or broken. This method provides direct, unambiguous evidence of the connectivity changes occurring during a reaction, which is often difficult to ascertain by other means.

For instance, in a reaction forming a heterocyclic ring system from this compound, the final position of the deuterium labels would confirm the cyclization mechanism and rule out alternative rearrangement pathways.

The synergy between experimental studies using deuterated probes and theoretical calculations provides a powerful approach for validating proposed mechanisms. Computational chemistry, particularly using Density Functional Theory (DFT), allows for the modeling of reaction pathways and the calculation of theoretical KIEs. nih.gov

Researchers can compute the energy profiles for various potential mechanisms and calculate the expected KIE for each. nih.gov When the computationally predicted KIE for a specific pathway closely matches the experimentally measured value, it lends strong support to the validity of that mechanism. nih.gov This integrated approach allows for a more robust and detailed understanding than either method could provide alone. Computational models can visualize transition state geometries, calculate vibrational frequencies, and quantify the energetic barriers of each step, offering a comprehensive validation of the mechanistic hypotheses derived from experimental KIE and labeling studies.

Applications of 4,5 Dimethyl O Phenylenediamine D8 in Functional Materials Research

Deuterated Phenylenediamines in Polymer Synthesis and Characterization

The use of deuterated monomers, such as 4,5-Dimethyl-o-phenylenediamine-d8, in polymer synthesis is a sophisticated strategy to refine polymer properties and to enable advanced characterization techniques.

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in a polymer backbone can subtly yet significantly alter its physical and chemical properties. resolvemass.ca This "isotope effect" stems from the greater mass of deuterium, which influences bond lengths, vibrational frequencies, and intermolecular interactions. nih.gov

Deuteration can lead to enhanced thermal and oxidative stability in polymers, extending their functional lifespan. resolvemass.ca For instance, studies on various polymers have shown that the C-D bond is stronger and less reactive than the C-H bond, which can slow down degradation processes. While some studies on nonpolar polymers like polyethylene (B3416737) have shown that deuteration can lower the melting temperature due to reduced polarizability, other research on donor-acceptor conjugated polymers has indicated an increase in melting and crystallization temperatures upon deuteration. nih.gov

Table 1: Effects of Deuteration on Polymer Properties

PropertyGeneral Effect of DeuterationScientific Rationale
Thermal Stability Often enhancedThe C-D bond has a lower zero-point energy and is stronger than the C-H bond, requiring more energy to break. resolvemass.ca
Oxidative Stability Generally improvedThe kinetic isotope effect slows down oxidation reactions involving C-H/C-D bond cleavage. resolvemass.ca
Melting Temperature Can increase or decreaseDependent on changes in molecular volume, polarizability, and intermolecular forces. nih.gov
Crystallinity Can be influencedDeuteration can affect chain packing and ordering. nih.govnih.gov

One of the most significant applications of deuterated polymers lies in their use with neutron scattering techniques. ornl.gov Neutron reflectometry is a powerful, non-destructive method for probing the structure of thin films and interfaces on a nanometer scale. arxiv.orgnih.govnih.gov This technique relies on the difference in the neutron scattering length density (SLD) of different materials.

A key advantage of using deuterium is the significant difference in the coherent neutron scattering length between protium (-3.74 fm) and deuterium (6.67 fm). nih.gov This large contrast allows researchers to selectively "highlight" or "hide" certain parts of a polymer structure by isotopic labeling. For instance, in a polymer blend or a block copolymer, one component can be deuterated, making it "visible" to neutrons while the other remains "invisible," or vice versa. nih.gov

By synthesizing polymers with segments derived from this compound, researchers can precisely study:

The conformation and folding of polymer chains. nih.gov

The structure of polymer interfaces and surfaces. arxiv.orgnih.gov

The diffusion and dynamics of polymer chains. ornl.gov

The morphology of polymer blends and composites. nih.gov

Neutron reflectometry studies on deuterated polymers have provided invaluable insights into polymer behavior at surfaces and interfaces, which is crucial for applications in coatings, adhesives, and thin-film devices. nih.govnih.gov

Role in the Development of Optoelectronic Materials (e.g., OLEDs) utilizing Deuterated Arylamines

Deuterated arylamines, including derivatives of 4,5-Dimethyl-o-phenylenediamine, play a pivotal role in advancing the performance of organic light-emitting diodes (OLEDs). nih.govoled-info.com The stability and efficiency of OLEDs are often limited by the degradation of the organic materials, particularly in the emissive layer.

The substitution of hydrogen with deuterium in the organic molecules used in OLEDs can significantly enhance their operational lifetime and efficiency. oled-info.comdeutramed.com This improvement is attributed to the kinetic isotope effect, where the stronger C-D bonds are less susceptible to breaking during device operation, thus slowing down non-radiative decay pathways and material degradation. deutramed.com

Research has demonstrated that deuterated versions of light-emitting materials can lead to:

Increased External Quantum Efficiency (EQE): Studies on deuterated aluminum tris(8-hydroxyquinoline) (Alq3) showed a substantial increase in EQE compared to its protonated counterpart. acs.orgresearchgate.net

Longer Device Lifetimes: Deuterated OLEDs have shown significantly extended operational lifetimes, with some studies reporting improvements of several fold. researchgate.net

Improved Stability at High Voltages: Deuteration can lead to better performance and less degradation under high electrical stress. acs.orgresearchgate.net

The synthesis of hole-transporting or emissive materials using this compound as a precursor can contribute to the development of more robust and efficient OLEDs. nih.gov Furthermore, the use of deuterated materials in OLEDs facilitates in-situ studies of the device structure and degradation mechanisms using neutron reflectometry, providing valuable feedback for material and device design. nih.govoled-info.com

Table 2: Impact of Deuteration on OLED Performance

Performance MetricObserved Improvement with DeuterationReference
External Quantum Efficiency ~280% increase for Alq3 at 500 mA/cm² acs.orgresearchgate.net
Device Half-Lifetime Extended by up to 5.9 times researchgate.net
Luminance Higher initial luminance at the same voltage researchgate.net
Turn-on Voltage Lower turn-on voltages observed acs.orgresearchgate.net

Precursor in the Synthesis of N-Doped Porous Carbons

Phenylenediamines are valuable precursors for the synthesis of nitrogen-doped (N-doped) porous carbons. These materials are of great interest for applications in catalysis, energy storage (e.g., supercapacitors and batteries), and gas adsorption due to their high surface area, tunable porosity, and the presence of nitrogen heteroatoms that can enhance their electrochemical and catalytic properties.

The general approach involves the polymerization of the phenylenediamine monomer, followed by carbonization at high temperatures. The polymerization of o-phenylenediamine (B120857), for example, can yield a ladder-like polymer structure. chalcogen.ro Subsequent pyrolysis of this polymer results in a porous carbon material where nitrogen atoms from the original diamine are incorporated into the carbon lattice.

While specific studies on the use of this compound for N-doped carbon synthesis are not widely reported, the principles of using phenylenediamine derivatives are well-established. chalcogen.ro The methyl groups on the 4,5-Dimethyl-o-phenylenediamine may influence the porosity and final structure of the carbon material. The use of the deuterated analogue could potentially serve as a tracer to study the carbonization process and the fate of the organic precursor using techniques like solid-state NMR or neutron scattering.

Development of Novel Ligands and Coordination Chemistry

The coordination chemistry of phenylenediamines has been explored with various transition metals and lanthanoids. mdpi.com These complexes can exhibit interesting magnetic, optical, and catalytic properties. For instance, complexes of platinum(II) with diamine ligands are known for their applications in materials science and as anti-cancer agents. Lanthanide complexes are renowned for their unique luminescent properties.

The formation of a metal-ligand complex involves the donation of a pair of electrons from the ligand (a Lewis base) to the metal ion (a Lewis acid). youtube.comyoutube.com In the case of this compound, the two nitrogen atoms can coordinate to a metal ion.

The use of the deuterated ligand this compound in coordination chemistry offers a unique tool for spectroscopic analysis. In vibrational spectroscopy (Infrared and Raman), the substitution of H with D leads to a significant shift in the N-D and C-D vibrational frequencies compared to their N-H and C-H counterparts. This isotopic labeling can help in the assignment of vibrational modes and provide a clearer understanding of the coordination environment of the ligand. Similarly, in ¹H NMR spectroscopy, the absence of signals from the deuterated positions simplifies the spectra and can aid in structure elucidation.

Carbon Dot Synthesis and Functionalization Using o-Phenylenediamine Precursors

No studies were found detailing the synthesis or functionalization of carbon dots using This compound as a precursor. The scientific literature, however, contains extensive research on the use of non-deuterated o-phenylenediamine (o-PDA) and its isomers as precursors for creating fluorescent carbon dots (CDs).

Carbon dots are a class of carbon-based nanoparticles that have garnered significant attention for their unique optical and physicochemical properties. nih.govnih.gov The choice of precursor is a critical factor that influences the characteristics of the resulting CDs. nih.govnih.gov O-phenylenediamine isomers (ortho-, meta-, and para-) are popular precursors for synthesizing CDs with tunable photoluminescence. rsc.orgacs.org

Researchers have successfully synthesized multicolor fluorescent CDs from o-phenylenediamine using solvothermal methods, achieving red, green, and blue emissions by varying the reaction conditions. rsc.org The resulting CDs exhibit stable optical properties, with the emission color being attributed to the conjugated structure and surface state of the nanoparticles. rsc.org

The synthesis process often involves heating the phenylenediamine precursor in a solvent, sometimes with the addition of an acid. acs.orgresearchgate.net The reaction parameters, such as temperature, time, and solvent polarity, play a crucial role in determining the properties of the final carbon dots. nih.govacs.orgacs.org For instance, CDs synthesized from p-phenylenediamine (B122844) (p-PDA) have been shown to exhibit emission colors from green to red when dispersed in solvents of different polarities. acs.org Interestingly, one study found that using deuterated methanol (B129727) as the solvent for CDs derived from p-PDA significantly improved the photoluminescent quantum yield, which suggests that deuteration can play a role in modulating the material's properties by inhibiting non-radiative relaxation processes. acs.org This highlights a potential application area for deuterated precursors like this compound, which could be used to probe and understand the photophysical mechanisms in these nanomaterials.

The research findings on carbon dot synthesis using non-deuterated phenylenediamine precursors are summarized in the table below.

PrecursorSynthesis MethodKey FindingsReference
o-Phenylenediamine (o-PDA)SolvothermalProduced red, green, and blue emitting CDs by varying reaction conditions. rsc.org
o-Phenylenediamine (o-PDA)HydrothermalGenerated carbonized polymer dots (CPDs) with solvatochromic properties. nih.gov
o-PDA, m-PDA, p-PDAReflux in Diphenyl EtherResulting CDs showed emission from green to red based on isomer and solvent polarity. p-PDA CDs in deuterated methanol showed the highest quantum yield. acs.org
o-Phenylenediamine (o-PDA)Hydrothermal with acidKilogram-scale preparation of near-infrared emitting CDs was achieved with over 96% yield. researchgate.net
o-PDA & 2,4-diaminophenolHydrothermalCo-use of precursors enhanced the quantum yield of red-emitting CDs, which could be used as fluorescent probes for pH and Cr(VI). nih.gov

Contributions to Biochemical and Enzymatic Research Via Isotopic Labeling

Tracing Substrate Metabolism in Enzymatic Processes (e.g., CobT nicotinate-mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase)

The enzyme nicotinate-mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase, commonly known as CobT, plays a crucial role in the biosynthesis of cobalamin (vitamin B12) in certain bacteria, such as Salmonella typhimurium. A key finding has been the identification of 4,5-dimethyl-1,2-phenylenediamine as a substrate for the CobT enzyme. nih.gov Research has demonstrated that the CobT from Salmonella typhimurium can phosphoribosylate a variety of alternative base substrates, including 4,5-dimethyl-1,2-phenylenediamine, in laboratory settings. nih.gov This process is vital for the formation of different cobamides, which are analogs of vitamin B12.

The use of the deuterated isotopologue, 4,5-Dimethyl-o-phenylenediamine-d8, provides a sophisticated method for tracing the metabolic fate of this substrate within the enzymatic pathway. When this deuterated compound is introduced into an in vitro enzymatic assay with CobT, its journey through the catalytic cycle can be monitored with high precision using mass spectrometry. The deuterium (B1214612) atoms act as a "heavy" label, increasing the mass of the molecule without significantly altering its chemical reactivity in many cases.

Detailed Research Applications:

Metabolic Flux Analysis: By quantifying the incorporation of the d8-labeled dimethylbenzimidazole moiety into the final cobamide product, researchers can determine the rate and efficiency of the CobT-catalyzed reaction. This allows for a detailed analysis of the enzyme's kinetics and substrate specificity.

Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium can sometimes lead to a change in the reaction rate, known as a kinetic isotope effect. Studying the KIE for the CobT-catalyzed reaction with this compound can provide critical insights into the reaction mechanism. For example, a significant KIE would suggest that the cleavage of a carbon-hydrogen (or in this case, carbon-deuterium) bond is a rate-determining step in the enzymatic process.

The data gathered from such isotopic labeling studies are invaluable for understanding the intricacies of vitamin B12 biosynthesis and the metabolic flexibility of the enzymes involved.

FeatureDescriptionRelevance to Research
Compound This compoundDeuterated substrate for enzymatic studies.
Enzyme CobT nicotinate-mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferaseKey enzyme in the biosynthesis of cobalamin analogs.
Technique Isotopic Labeling and Mass SpectrometryAllows for precise tracing of the deuterated substrate through the metabolic pathway.
Application Tracing Substrate MetabolismElucidates the role of 4,5-dimethyl-1,2-phenylenediamine as a precursor in cobamide synthesis. nih.gov

Investigating Intramolecular Interactions in Complex Biological Systems

The three-dimensional structure of a molecule is dictated by a complex interplay of intramolecular interactions, with hydrogen bonding being one of the most critical forces. The substitution of hydrogen with deuterium can subtly perturb these interactions, providing a sensitive method for their investigation. In a molecule like this compound, the deuterium atoms are primarily located on the aromatic ring and the methyl groups. While the amino groups (-NH2) are the primary sites for classical hydrogen bonding, the deuteration of the molecular framework can influence the electronic environment and, consequently, the strength and geometry of these bonds.

One area of investigation is how intramolecular hydrogen bonding affects the physical properties of aromatic diamines. For instance, studies on related aromatic isomers have shown that o-substituted compounds capable of forming intramolecular hydrogen bonds exhibit different diffusion characteristics compared to their m-isomers which cannot. nih.gov This suggests that such intramolecular forces can significantly impact how these molecules interact with their environment.

Detailed Research Applications:

NMR Spectroscopy Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure and dynamics. Deuterium substitution can lead to observable changes in the NMR spectrum, such as shifts in the resonance frequencies of nearby carbon-13 or nitrogen-15 (B135050) nuclei. These "isotope shifts" are highly sensitive to the local electronic environment and can provide detailed information about the presence and strength of intramolecular hydrogen bonds.

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. The C-D bonds in this compound will have different vibrational frequencies compared to the C-H bonds in the non-deuterated compound. By analyzing the changes in the infrared or Raman spectra upon deuteration, researchers can gain insights into the vibrational modes of the molecule and how they are affected by intramolecular interactions.

By comparing the spectroscopic and physicochemical properties of 4,5-Dimethyl-o-phenylenediamine with its d8-labeled counterpart, scientists can dissect the subtle intramolecular forces that are otherwise challenging to probe directly. This fundamental understanding is crucial for comprehending how such molecules behave in the complex and crowded environment of a biological system.

Research AreaTechniqueInformation Gained from Deuteration
Intramolecular Hydrogen Bonding NMR SpectroscopyDetection and characterization of weak intramolecular interactions through isotope shifts.
Molecular Dynamics Vibrational Spectroscopy (IR/Raman)Understanding the impact of intramolecular forces on the vibrational modes of the molecule.
Physicochemical Properties Diffusion StudiesAssessing the influence of intramolecular hydrogen bonding on interactions with the solvent and other molecules. nih.gov

Analytical Methodologies Employing 4,5 Dimethyl O Phenylenediamine D8

Utilization as Internal Standards in Mass Spectrometry-Based Quantification

One of the most critical applications of 4,5-Dimethyl-o-phenylenediamine-d8 is in isotope-coded derivatization (ICD) for mass spectrometry (MS), a technique that significantly enhances the accuracy and precision of quantitative analyses. nih.govnih.gov In this approach, DMOPD-d8 acts as a derivatizing reagent that creates a stable, isotopically heavy version of the target analyte, which then serves as an ideal internal standard.

Stable isotopically labeled molecules are considered the gold standard for internal standards because they share very similar physical and chemical properties with the target analyte. dojindo.com This ensures they behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. nih.govnih.gov

The general workflow for using DMOPD-d8 as an internal standard via isotope-coded derivatization is as follows:

A known amount of the target analyte standard is derivatized with the deuterated reagent (DMOPD-d8).

The biological or environmental sample containing the unknown amount of the target analyte is derivatized with the non-deuterated (light) reagent (DMOPD).

The two derivatized samples are then combined and analyzed simultaneously by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). jst.go.jp

Because the light and heavy derivatized analytes co-elute, any signal suppression or enhancement from the sample matrix affects both compounds equally. nih.govnih.gov By comparing the peak area of the analyte derivative to the peak area of the isotopically labeled internal standard derivative, a highly accurate quantification can be achieved. This strategy is particularly valuable in complex matrices like plasma, urine, or food extracts where matrix effects are a significant challenge. nih.govscripps.edu A close analogue, o-phenylenediamine-d4 (OPD-d4), has been successfully used in an isotope-coding derivatization strategy for the quantitative profiling of α-dicarbonyl species in foodstuffs, demonstrating the viability of this approach. acs.org

Table 1: Illustrative Mass Spectrometric Parameters for a Hypothetical Analyte Derivatized with DMOPD and DMOPD-d8

ParameterAnalyte Derivative (Light)Internal Standard Derivative (Heavy)
Derivatizing Reagent 4,5-Dimethyl-o-phenylenediamineThis compound
Precursor Ion (m/z) [M+H]⁺[M+H+8]⁺
Product Ion (m/z) Fragment AFragment A
Collision Energy (eV) 2020
Dwell Time (ms) 5050

This table provides a conceptual example of how mass spectrometric parameters would be set for an analysis using DMOPD and its deuterated analog. The exact mass-to-charge ratios (m/z) would depend on the molecular weight of the target analyte.

Tracer Applications in Advanced Chromatographic Analysis

In chromatographic analysis, deuterated compounds like this compound can be used as tracers to study and optimize separation processes. While the chromatographic retention times of deuterated and non-deuterated compounds are very similar, slight differences can sometimes be observed, a phenomenon known as the chromatographic isotope effect. ddtjournal.com This effect is typically small but can be significant in high-resolution chromatographic systems.

The primary use of DMOPD-d8 as a tracer is not to exploit this small separation, but rather to use its distinct mass spectrometric signal to track the derivatized analyte through the entire analytical process, from sample preparation to detection. This is invaluable for:

Monitoring Sample Preparation Efficiency: By spiking the sample with the deuterated standard at the very beginning of the workflow, any losses during extraction, cleanup, or transfer steps can be accurately monitored and corrected for.

Investigating Analyte Stability: The stability of the derivatized analyte can be assessed under various conditions by monitoring the signal of the heavy-labeled derivative over time.

Method Development and Troubleshooting: In complex methods, the deuterated tracer can help identify where in the process an analyte might be degrading or being lost, aiding in the rapid optimization of the analytical protocol.

In gas chromatography, derivatization is often essential to increase the volatility and thermal stability of analytes. jst.go.jp Using a deuterated derivatizing agent like DMOPD-d8 allows for the creation of a tracer that will have nearly identical chromatographic behavior to the derivatized analyte, making it a perfect tool for monitoring the entire GC-MS process. nih.gov

Method Validation and Calibration Strategies in Analytical Chemistry

The use of this compound is integral to the validation of robust analytical methods according to international guidelines, such as those from the US Food & Drug Administration (FDA). nih.gov Method validation ensures that an analytical procedure is accurate, precise, reproducible, and suitable for its intended purpose.

Key validation parameters that are effectively assessed using DMOPD-d8 include:

Accuracy: Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a blank matrix. By using DMOPD-d8 to create an internal standard, the accuracy of the measurement can be determined with high confidence, as it corrects for matrix-induced errors.

Precision: Precision is the measure of agreement among a series of measurements. Intra- and inter-assay precision are evaluated by analyzing replicate samples on the same day and on different days. The use of a deuterated internal standard significantly improves precision by minimizing variability from the instrument and sample preparation. nih.gov

Linearity and Range: Calibration curves are constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. Using an isotope-labeled internal standard like a DMOPD-d8 derivative typically results in a highly linear response over a wide concentration range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. While not directly lowering the theoretical limit, the use of a deuterated internal standard improves the signal-to-noise ratio at low concentrations, leading to more reliable and robust determination of these limits.

Table 2: Representative Method Validation Data Using an Isotope-Coded Derivatization Strategy

Validation ParameterTypical Performance MetricReference
Linearity (r²) > 0.995 nih.gov
Accuracy (Recovery) 85% - 115% nih.gov
Intra-day Precision (RSD%) < 15% nih.gov
Inter-day Precision (RSD%) < 15% nih.gov
Limit of Quantitation (LOQ) Analyte- and matrix-dependent rsc.org

This table presents typical performance characteristics for bioanalytical methods validated using stable isotope-labeled internal standards. The values are illustrative and derived from established validation guidelines and published methods.

By enabling isotope dilution mass spectrometry through derivatization, this compound allows for the creation of calibration strategies that are less susceptible to the complexities and variabilities of biological and environmental samples, leading to more reliable and defensible analytical results.

Future Research Trajectories and Interdisciplinary Opportunities

Expanding Deuteration Methodologies for More Complex Phenylenediamine Derivatives

The synthesis of deuterated compounds has evolved significantly, yet the selective and efficient deuteration of complex molecules like polyfunctional phenylenediamine derivatives remains a challenge. Future research is poised to develop more sophisticated and versatile deuteration methods.

One promising avenue is the advancement of acid-catalyzed hydrogen-deuterium (H-D) exchange reactions. The use of deuterated trifluoroacetic acid has proven effective for the deuteration of various aromatic amines and amides without the need for metal catalysts. nih.gov This method's applicability to complex, pharmaceutically relevant molecules like diclofenac (B195802) suggests its potential for more intricate phenylenediamine structures. nih.gov Research in this area will likely focus on optimizing reaction conditions to achieve higher deuterium (B1214612) incorporation and selectivity, even in the presence of sensitive functional groups.

Furthermore, metal-free synthesis routes are gaining traction for their potential to provide cleaner and more versatile deuteration processes. A notable example is the divergent synthesis of selectively deuterated amines from ynamides using a combination of triflic acid and triethylsilane, which can be deuterated. nih.govrsc.org This approach allows for the selective incorporation of deuterium at the α and/or β positions relative to the nitrogen atom with high efficiency. nih.govrsc.org Adapting such methodologies to precursors of complex phenylenediamines could open new pathways to novel deuterated compounds.

The deamination of anilines followed by diazotization in the presence of a deuterium source like deuterated chloroform (B151607) presents another efficient strategy for incorporating deuterium into an aromatic system. researchgate.net This method's value lies in its ability to introduce deuterium in a late-stage synthesis, which is often desirable.

Flow chemistry is also emerging as a powerful tool for the synthesis of deuterated compounds, offering improved reaction efficiency, scalability, and safety. nih.govtn-sanso.co.jp The development of flow-based systems for H-D exchange reactions, potentially using microwave heating and heterogeneous catalysts, could enable the continuous and controlled production of complex deuterated phenylenediamines. tn-sanso.co.jp

Future efforts will likely concentrate on expanding the substrate scope of these methods to include a wider range of functionalized and polycyclic aromatic amines, addressing the challenges of regioselectivity and achieving near-quantitative deuterium incorporation. rsc.org

Advanced Computational Modeling of Deuterated Systems for Predictive Research

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of deuterated compounds. Advanced modeling techniques are crucial for elucidating the subtle yet significant effects of isotopic substitution.

Path integral molecular dynamics (PIMD) simulations, for instance, have been employed to analyze the influence of nuclear quantum effects (NQEs) and thermal fluctuations on the aromaticity of benzene (B151609). clearsynthdeutero.com Such studies have revealed that NQEs can affect not only the C-H bonds but also the C-C bonds, leading to a decrease in aromaticity. clearsynthdeutero.com Extending these computational models to deuterated phenylenediamines can provide valuable insights into how deuteration influences the electronic structure and reactivity of these molecules.

A key area of computational investigation is quantum tunneling, a phenomenon where particles can pass through energy barriers that they classically could not overcome. nih.govCurrent time information in Bangalore, IN.ukisotope.com The probability of tunneling is highly dependent on the mass of the particle, making it a significant factor in reactions involving hydrogen and its isotopes. Current time information in Bangalore, IN. Computational models that can accurately predict tunneling effects are critical for understanding the kinetics of reactions involving deuterated compounds, especially at low temperatures. Current time information in Bangalore, IN.

Furthermore, computational modeling can guide the interpretation of experimental data, such as that obtained from hydrogen-deuterium exchange mass spectrometry (HDX-MS). researchgate.net By correlating experimental data with computational models of molecular structures, researchers can gain a more detailed understanding of protein dynamics and interactions. researchgate.net Similar approaches can be applied to study the behavior of deuterated small molecules in biological systems.

The continued development of more accurate and efficient computational methods will be instrumental in advancing predictive research on deuterated systems, enabling the in-silico design of molecules with tailored properties for a wide range of applications.

Emergent Applications in Quantum Technologies and Advanced Sensor Development

The unique properties of deuterated compounds are being increasingly harnessed in the development of advanced technologies, particularly in the fields of quantum technologies and sensors.

A significant application of deuterated organic molecules is in Organic Light-Emitting Diodes (OLEDs). clearsynthdeutero.comzeochem.comdeutramed.comukisotope.comisowater.com The substitution of hydrogen with deuterium strengthens the chemical bonds within the organic materials, leading to a slower rate of chemical degradation and a significantly longer operational lifetime for the OLED device. deutramed.com This "deuterium effect" is particularly beneficial for blue-emitting OLEDs, which are often the least stable component in display technology. zeochem.com Deuterated host materials in OLEDs have been shown to enhance device stability and efficiency. deutramed.com Phenylenediamine derivatives are common building blocks for OLED materials, and their deuteration could lead to more robust and efficient displays and lighting.

Deuterated materials also play a crucial role in the development of advanced sensors, especially for neutron detection. Deuterated organic scintillators, such as those based on deuterated xylene or benzene, are used for fast neutron spectroscopy. ornl.govresearchgate.neteljentechnology.com Unlike their hydrogen-based counterparts, deuterated scintillators can provide neutron energy spectra without the need for time-of-flight measurements, which is advantageous in many experimental setups. researchgate.netosti.gov The development of new deuterated scintillator materials, including crystalline forms like d-stilbene, continues to be an active area of research. researchgate.net

The study of deuterated polycyclic aromatic hydrocarbons (PAHs) in the interstellar medium also highlights the potential of deuterated compounds in advanced spectroscopic and sensing applications. The detection of characteristic C-D stretching modes in interstellar spectra provides a unique tool for probing the chemistry and physical conditions of these environments. arxiv.orgrug.nlresearchgate.net

While the direct application of 4,5-Dimethyl-o-phenylenediamine-d8 in quantum computing is not yet established, the broader field of quantum information science is exploring the use of molecular systems. The precise control over isotopic composition offered by deuteration could be a valuable tool in designing molecules with specific quantum properties. For instance, the manipulation of nuclear spins is a key aspect of some quantum computing approaches, and the presence of deuterium instead of protium (B1232500) could be exploited in this context.

Interactive Table: Properties of Deuterated Scintillators

ScintillatorBase CompoundKey Advantages
EJ301D Deuterated XyleneLess volatile, less toxic, and higher flashpoint than benzene-based scintillators. ornl.govresearchgate.net
EJ-315 Deuterated BenzeneHigh D:H ratio, useful for fast neutron research. eljentechnology.com
d-Stilbene Crystalline StilbenePotential for improved performance as a neutron detector. researchgate.net

Sustainable and Scalable Production of Deuterated Analogs for Industrial and Research Demands

The increasing demand for deuterated compounds in various sectors, from pharmaceuticals to materials science, necessitates the development of sustainable and scalable production methods.

A significant advancement in this area is the use of nanostructured iron catalysts for the selective deuteration of (hetero)arenes. isowater.com This methodology utilizes inexpensive and abundant iron salts and D₂O as the deuterium source, making it a more sustainable alternative to methods that rely on precious metal catalysts. nih.govisowater.com The process has been demonstrated to be scalable, with the potential for kilogram-scale production of deuterated compounds, including anilines. nih.govisowater.com

Flow chemistry offers another promising approach for the scalable synthesis of deuterated compounds. nih.govtn-sanso.co.jpresearchgate.net Continuous flow reactors can provide better control over reaction parameters, leading to higher efficiency and throughput compared to traditional batch processes. tn-sanso.co.jp The integration of microwave technology with flow reactors can further enhance reaction rates and reduce processing times for H-D exchange reactions. tn-sanso.co.jp

The development of synthetic routes that utilize readily available and cost-effective deuterium sources, such as D₂O, is a key aspect of sustainable production. thieme-connect.com For example, the reductive deuteration of aromatic esters to α,α-dideuterio benzyl (B1604629) alcohols using SmI₂ and D₂O provides a mild and chemoselective method for preparing valuable deuterated building blocks. thieme-connect.com

Furthermore, there is a growing interest in developing deuteration methods that are reliable, robust, and suitable for industrial settings. nih.govisowater.com This includes not only the development of new catalytic systems but also the optimization of purification and isolation procedures to ensure high isotopic and chemical purity of the final products.

The establishment of international networks of deuteration facilities, such as DeuNet, is also crucial for facilitating access to custom-synthesized deuterated molecules for research purposes. mdpi.com Such collaborations can help to address the specific needs of the scientific community and drive innovation in the field of deuteration science.

The future of deuterated compound production lies in the convergence of green chemistry principles, advanced process technologies, and a deeper understanding of deuteration reaction mechanisms to meet the growing industrial and research demands in a sustainable and cost-effective manner.

Q & A

Basic Research Questions

Q. How is 4,5-Dimethyl-o-phenylenediamine-d8 synthesized, and what purity considerations are critical for isotopic labeling studies?

  • Methodological Answer : Synthesis typically involves deuterium exchange or catalytic deuteration of the non-deuterated precursor under controlled conditions (e.g., D₂O or D₂ gas with palladium catalysts). High isotopic purity (≥98 atom% D) is critical to minimize isotopic dilution effects. Post-synthesis purification via column chromatography or recrystallization ensures chemical and isotopic integrity. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration at specific positions .

Q. What analytical techniques are recommended for confirming deuteration levels and structural integrity?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Quantifies isotopic enrichment by comparing molecular ion clusters (e.g., [M+H]⁺) with theoretical isotopic distributions.
  • ¹H/²H NMR : Identifies residual proton signals and verifies deuteration at aromatic and methyl positions.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects shifts in N-H/D stretching vibrations (~3300 cm⁻¹ for N-H vs. ~2500 cm⁻¹ for N-D).
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
  • Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation.
  • Waste Disposal : Follow institutional guidelines for aromatic amine waste, as deuterated analogs may retain toxicity .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction mechanisms involving this compound?

  • Methodological Answer : Deuteration alters reaction kinetics due to differences in bond dissociation energies (C-D vs. C-H). For example:

  • Oxidation Studies : Monitor rate constants (k_H/k_D) via stopped-flow spectroscopy to assess KIE in electron-transfer reactions.
  • Acid/Base Catalysis : Use pH-dependent kinetic experiments to compare protonation rates at deuterated vs. non-deuterated amine sites.
    Computational modeling (DFT) can predict isotopic effects on transition states .

Q. How can researchers resolve discrepancies in mass spectrometry data when quantifying this compound in complex matrices?

  • Methodological Answer :

  • Matrix Effects : Use isotope dilution assays with an internal standard (e.g., ¹³C-labeled analog) to correct for ion suppression/enhancement.
  • Fragmentation Patterns : Optimize collision-induced dissociation (CID) parameters to distinguish target ions from isobaric interferences.
  • Calibration Curves : Validate linearity across expected concentration ranges (1–1000 ng/mL) with R² ≥0.995.
    Reproducibility should be confirmed via inter-laboratory comparisons to address instrument-specific variability .

Q. What strategies mitigate isotopic scrambling during derivatization of this compound in tracer studies?

  • Methodological Answer :

  • Low-Temperature Derivatization : Use mild reagents (e.g., acetyl chloride at 0°C) to minimize H/D exchange.
  • Stable Isotope-Labeled Reagents : Employ fully deuterated derivatizing agents (e.g., d₃-acetic anhydride) to prevent proton back-exchange.
  • Post-Reaction Analysis : Track isotopic integrity via LC-HRMS with isotopic pattern deconvolution software (e.g., XCalibur Qual Browser) .

Q. How should researchers address contradictory results in isotopic tracing experiments using this compound?

  • Methodological Answer :

  • Control Experiments : Include non-deuterated controls to isolate isotopic effects from experimental artifacts.
  • Batch-to-Batch Variability : Characterize each synthesis batch via HRMS/NMR to ensure consistency.
  • Statistical Rigor : Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to assess significance of observed differences.
    Transparent reporting of experimental conditions (e.g., solvent, temperature) is critical for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.